Cas no 478482-75-6 (GSK3β inhibitor II)

GSK3β inhibitor II structure
Nome del prodotto:GSK3β inhibitor II
GSK3β inhibitor II Proprietà chimiche e fisiche
Nomi e identificatori
-
- GSK-3β Inhibitor II
- GSK-3 Inhibitor II
- PYRIDINE, 4-[5-[[(3-IODOPHENYL)METHYL]THIO]-1,3,4-OXADIAZOL-2-YL]-
- 2-(3-iodobenzylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole
- 2-thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]oxadiazole
- 2-Thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]-oxadiazole
- AC1O702O
- CHEMBL288064
- CTK8E9270
- Glycogen Synthase Kinase-3beta Inhibitor II
- GSK-3b Inhibitor II
- GSK-3beta Inhibitor II
- HMS3229G14
- SureCN5022122
- GSK3β inhibitor II
- HY-14679
- CS-0003507
- 478482-75-6
- TIBPO
- HMS3265F18
- MS-26647
- CHEBI:91342
- K00026
- GSK3beta Inhibitor II
- GSK-3beta Inhibitor II?
- G65367
- 2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
- Z2216900420
- 4-(5-{[(3-iodophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
- DTXSID10424894
- SDCCGSBI-0086753.P003
- oxadiazole-pyridyl containing compound 12
- BDBM8552
- GTPL5978
- Pyridine,4-[5-[[(3-iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]-
- 2-((3-Iodobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole
- Q27077899
- DA-53751
- SCHEMBL5022122
- HMS3265E18
- HMS3265E17
- HMS3265F17
- gsk-3? inhibitor II
- HSCI1_000107
- A Inhibitor II
- 2-{[(3-iodophenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole
- GSK3
- BRD-K09991945-001-01-2
- 2-[(3-iodophenyl)methylsulfanyl]-5-(4-pyridyl)-1,3,4-oxadiazole
- CCG-206842
-
- MDL: MFCD04974171
- Inchi: InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
- Chiave InChI: ZRHRPGSSSVYBRG-UHFFFAOYSA-N
- Sorrisi: C1=CC(=CC(=C1)I)CSC2=NN=C(C3=CC=NC=C3)O2
Proprietà calcolate
- Massa esatta: 394.95893g/mol
- Massa monoisotopica: 394.95893g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 4
- Complessità: 304
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 77.1Ų
Proprietà sperimentali
- Densità: 1.79±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (5.5E-3 g/L) (25 ºC),
GSK3β inhibitor II Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-14679-5mg |
GSK3β inhibitor II |
478482-75-6 | 99.76% | 5mg |
¥900 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-24020-5mg |
GSK-3 Inhibitor II, |
478482-75-6 | ≥95% | 5mg |
¥602.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16616-10mg |
GSK-3β Inhibitor II |
478482-75-6 | 98% | 10mg |
¥2022.00 | 2023-09-09 | |
MedChemExpress | HY-14679-50mg |
GSK3β inhibitor II |
478482-75-6 | 99.76% | 50mg |
¥5500 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16616-5mg |
GSK-3β Inhibitor II |
478482-75-6 | 98% | 5mg |
¥1058.00 | 2023-09-09 | |
MedChemExpress | HY-14679-10mM*1mLinDMSO |
GSK3β inhibitor II |
478482-75-6 | 99.76% | 10mM*1mLinDMSO |
¥990 | 2023-07-26 | |
Cooke Chemical | LN4627749-10mg |
GSK-3βInhibitorII |
478482-75-6 | ≥98% | 10mg |
RMB 2372.00 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-24020A-25mg |
GSK-3 Inhibitor II, |
478482-75-6 | ≥95% | 25mg |
¥2181.00 | 2023-09-05 | |
MedChemExpress | HY-14679-10mM*1 mL in DMSO |
GSK3β inhibitor II |
478482-75-6 | 99.76% | 10mM*1 mL in DMSO |
¥990 | 2024-05-24 | |
A2B Chem LLC | AD24687-50mg |
GSK-3 Inhibitor II |
478482-75-6 | 97% | 50mg |
$440.00 | 2023-12-30 |
GSK3β inhibitor II Letteratura correlata
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
5. Book reviews
478482-75-6 (GSK3β inhibitor II) Prodotti correlati
- 1033202-08-2(8-Bromo-6-methylimidazo1,2-apyridine-3-carbaldehyde)
- 2361639-12-3(N-1-(7-methoxyisoquinolin-1-yl)ethylprop-2-enamide)
- 1444630-93-6(N-2,6-bis(propan-2-yl)phenyl-2-chloropropanamide)
- 2172124-37-5(5-({3-(benzyloxy)-2-methylpropylsulfanyl}methyl)furan-2-carboxylic acid)
- 2243-63-2(1,6-Naphthalenediamine)
- 2228936-11-4(3-(2-bromopropyl)-1,2-dimethyl-1H-indole)
- 50938-05-1(5-Me ehter,4'-O-glucosylglucoside-Irilone)
- 1807168-80-4(Methyl 5-cyano-2-difluoromethyl-3-fluorobenzoate)
- 37827-83-1(2-Naphthalenecarbonylfluoride)
- 1339227-86-9(1-(3-aminophenyl)pyrrolidin-3-ol)
Fornitori consigliati
atkchemica
(CAS:478482-75-6)GSK3β inhibitor II

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:478482-75-6)GSK3β inhibitor II

Purezza:99%
Quantità:25mg
Prezzo ($):215.0